molecular formula C20H24N2O2 B11387396 1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-

1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-

Cat. No.: B11387396
M. Wt: 324.4 g/mol
InChI Key: CTTJIBHXEKHLJS-UHFFFAOYSA-N
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Description

    1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-: is a chemical compound with the molecular formula CHNO

  • The compound’s structure consists of a benzimidazole ring fused with a hydroxymethyl group.
  • It has a molecular weight of approximately 162.19 g/mol and a boiling point of 389.17 °C.
  • Its chemical structure is represented as follows:

    C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O} C9​H10​N2​O

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of N-methyl-1,2-phenylenediamine with tartaric acid in a 4N HCl aqueous solution, followed by vacuum filtration and pH adjustment with NHOH to obtain the desired product.

      Industrial Production: Industrial-scale production methods may vary, but they typically involve similar synthetic steps.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. Detailed analysis requires further investigation.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for the synthesis of other organic molecules.

      Biology: It may have applications in drug discovery due to its structural features.

      Medicine: Research explores its potential as a therapeutic agent.

      Industry: It could find use in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. Further studies are needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its uniqueness requires a comparison with structurally related compounds.

      Similar Compounds: Some related compounds include

    Remember that this compound’s properties and applications are subject to ongoing research, and further investigations are necessary to fully understand its potential

    Properties

    Molecular Formula

    C20H24N2O2

    Molecular Weight

    324.4 g/mol

    IUPAC Name

    1-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol

    InChI

    InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-10-9-14(2)13-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3

    InChI Key

    CTTJIBHXEKHLJS-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)C)C)O

    Origin of Product

    United States

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